2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethylsulfonyl)aniline is a complex organic compound that features both boron and sulfonyl functional groups. This compound is notable for its unique structure, which combines the stability of the boron-containing dioxaborolane ring with the reactivity of the trifluoromethylsulfonyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethylsulfonyl)aniline typically involves the reaction of aniline derivatives with boronic acids or boronate esters. The reaction conditions often require the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction. The process may also involve the use of solvents like toluene or dimethylformamide (DMF) to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to isolate the desired product from any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethylsulfonyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions could produce a range of substituted aniline derivatives.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies exploring its use in drug development.
Industry: It is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethylsulfonyl)aniline exerts its effects involves interactions with various molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The trifluoromethylsulfonyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline: Lacks the trifluoromethylsulfonyl group, making it less reactive in certain substitution reactions.
4-(Trifluoromethylsulfonyl)aniline: Does not contain the boron-containing dioxaborolane ring, limiting its use in boron-specific applications.
Uniqueness
The combination of the boron-containing dioxaborolane ring and the trifluoromethylsulfonyl group in 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethylsulfonyl)aniline provides a unique set of chemical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these groups.
Properties
Molecular Formula |
C13H17BF3NO4S |
---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C13H17BF3NO4S/c1-11(2)12(3,4)22-14(21-11)9-7-8(5-6-10(9)18)23(19,20)13(15,16)17/h5-7H,18H2,1-4H3 |
InChI Key |
FIOQOHNGESUYFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.